Avermectin A2a monosaccharide
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Overview
Description
Avermectin A2a monosaccharide is a glycoside.
Scientific Research Applications
Biosynthesis Pathway Elucidation : Chen and Inamine (1989) investigated the biosynthetic relationships of various avermectins, including A2a, to elucidate their biosynthesis pathway. Their study provided insight into the metabolites involved in the pathway (Chen & Inamine, 1989).
Role in Antiparasitic Bioactivities : Tang et al. (2020) identified the biosynthetic pathway of TDP-β-l-oleandrose, the sugar donor of Avermectin, which is crucial for its antiparasitic activities. This research is significant for understanding the structure-activity relationship of Avermectins (Tang et al., 2020).
Genetic Engineering for Production Improvement : Deng et al. (2017) discussed the heterologous expression of the Avermectins biosynthetic gene cluster. This approach facilitates the development of Avermectin derivatives and contributes to the field of synthetic biology (Deng et al., 2017).
Combinatorial Biosynthesis for Novel Derivatives : Wohlert et al. (2001) explored the biosynthesis of the avermectin deoxysugar L-oleandrose, leading to new insights into the production of novel avermectin derivatives through combinatorial biosynthesis (Wohlert et al., 2001).
Alternative Production Methods : Yong and Byeon (2005) researched the production of different avermectin components by gene replacement in Streptomyces avermitilis, offering alternative methods for avermectin production (Yong & Byeon, 2005).
Regulatory Gene Characterization : Kitani et al. (2009) characterized aveR, a regulatory gene for avermectin biosynthesis in Streptomyces avermitilis, providing a deeper understanding of the regulation mechanisms involved in avermectin production (Kitani et al., 2009).
properties
Product Name |
Avermectin A2a monosaccharide |
---|---|
Molecular Formula |
C42H64O12 |
Molecular Weight |
760.9 g/mol |
IUPAC Name |
(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C42H64O12/c1-10-22(2)37-26(6)32(43)20-41(54-37)19-30-17-29(53-41)15-14-24(4)36(52-34-18-33(47-8)35(44)27(7)50-34)23(3)12-11-13-28-21-49-39-38(48-9)25(5)16-31(40(45)51-30)42(28,39)46/h11-14,16,22-23,26-27,29-39,43-44,46H,10,15,17-21H2,1-9H3/b12-11+,24-14+,28-13+/t22?,23-,26-,27-,29+,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,41-,42+/m0/s1 |
InChI Key |
WYNHYWYYKJUGGV-KDLGWSGBSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O)C |
Canonical SMILES |
CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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